

# metabolomic profiling (R)-2,3-Dihydroxy-isovalerate in biological samples

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## Compound Focus: (R)-2,3-Dihydroxy-isovalerate

CAS No.: 19451-56-0

Cat. No.: S3612445

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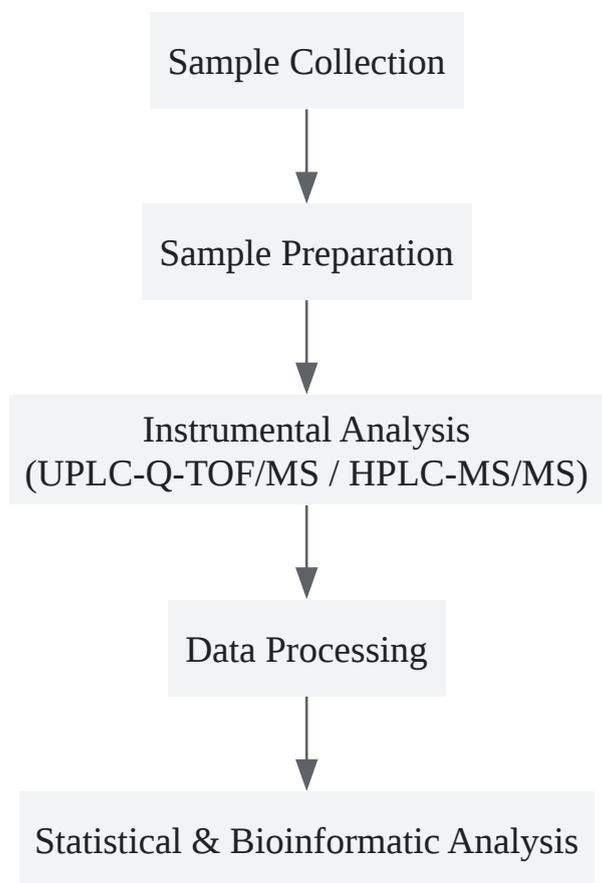
## Biochemical Role of (R)-2,3-Dihydroxy-isovalerate

**(R)-2,3-Dihydroxy-isovalerate** is an intermediate metabolite in the biosynthesis of the branched-chain amino acids **valine, leucine, and isoleucine** [1]. It is generated from 3-Hydroxy-3-methyl-2-oxobutanoic acid by the enzyme **ketol-acid reductoisomerase (EC 1.1.1.86)** and is subsequently converted to **2-Oxoisovalerate** by the enzyme **dihydroxy-acid dehydratase (EC 4.2.1.9)** [1]. Its role in this essential biosynthetic pathway makes it a molecule of interest in metabolomic studies.

## Analytical Techniques for Metabolomic Profiling

The search results highlight **UPLC-Q-TOF/MS (Ultra-performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry)** as a powerful and modern technique for non-targeted metabolomic profiling in biological samples such as serum and urine [2]. This approach is often complemented by **targeted profiling** using **HPLC-MS/MS** for precise quantification of a predefined set of metabolites [3].

The general workflow, as applied in recent studies, involves the following stages:



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*Diagram Title: General Metabolomic Workflow*

## Information Gaps and Recommendations

A significant challenge in compiling your requested application notes is the absence of specific details in the available literature. Here are the key gaps and suggestions for how to address them:

- **Lack of Detailed Protocols:** The searched studies confirm the use of techniques like UPLC-Q-TOF/MS but do not provide granular protocol details such as **specific column types, mobile phase gradients, ionization parameters, or detailed sample preparation steps** [2] [3].
- **Missing Quantitative Data:** While the biological role of **(R)-2,3-Dihydroxy-isovalerate** is established, I did not find published concentration ranges for this specific metabolite in plasma, serum, or other biological samples from the general population or disease-specific cohorts.
- **Pathway Context, but No Specific Data:** The metabolite's place in the valine, leucine, and isoleucine biosynthesis pathway is well-documented [1]. However, the search results do not contain

studies that report its levels in relation to specific diseases or interventions.

To overcome these limitations, I suggest:

- **Consulting Methodological Papers:** Search for papers specifically focused on measuring **branched-chain amino acid (BCAA) metabolites** or **2-hydroxy carboxylic acids** in your sample matrix of interest.
- **Checking Vendor Application Notes:** Manufacturers of analytical instrumentation and consumables (e.g., Agilent, Waters, Thermo Fisher Scientific) often provide detailed application notes with full methods, which are an excellent resource for proven protocols.
- **Targeted Database Search:** Specialized metabolomic databases like the Human Metabolome Database (HMDB) can be queried directly for known concentrations and analytical methods associated with HMDB0012141 [1].

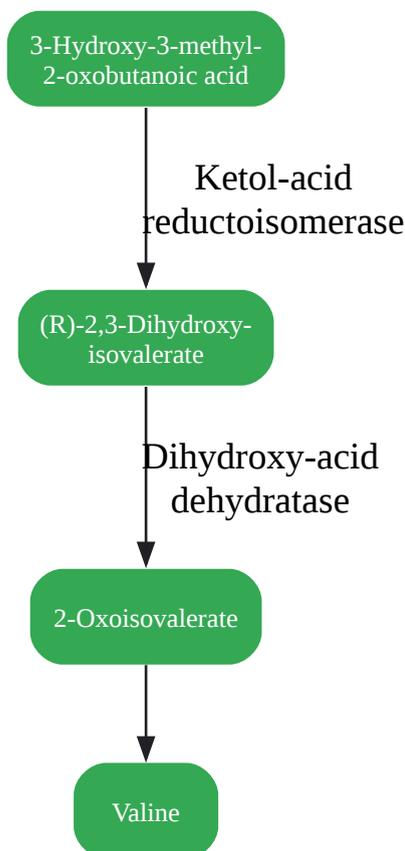
## Basic Compound Information

The table below summarizes the core identifying information for **(R)-2,3-Dihydroxy-isovalerate**.

Property	Description
Common Name	(R)-2,3-Dihydroxy-isovalerate [1]
HMDB ID	HMDB0012141 [1]
Chemical Formula	C5H10O4 [1]
Average Molecular Weight	134.1305 Da [1]
IUPAC Name	(2R)-2,3-dihydroxy-3-methylbutanoic acid [1]
CAS Registry Number	19451-56-0 [1]

## Metabolic Pathway Diagram

The following diagram illustrates the position of **(R)-2,3-Dihydroxy-isovalerate** within its primary metabolic pathway, based on information from the Human Metabolome Database [1].



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*Diagram Title: Role in Valine, Leucine, and Isoleucine Biosynthesis*

## A Path Forward for Protocol Development

Given the information gaps, here is a generalized framework for developing your own protocol to profile

### **(R)-2,3-Dihydroxy-isovalerate:**

- **Sample Preparation:** Start with established methods for plasma/serum metabolomics. This typically involves protein precipitation using cold organic solvents like **methanol or acetonitrile**, followed by centrifugation and analysis of the supernatant [2] [3].
- **Chromatography:** Utilize a reversed-phase **UPLC/HPLC system** with a C18 column. The mobile phase often consists of water and acetonitrile, both modified with 0.1% formic acid, run with a gradient elution [2].
- **Mass Spectrometry:** Employ electrospray ionization (ESI) in negative ion mode for organic acids. Use a high-resolution mass spectrometer like a Q-TOF for non-targeted discovery or a triple quadrupole (QQQ) for targeted, quantitative analysis in MRM mode [3].

- **Validation:** For quantitative assays, a rigorous validation is essential. This includes assessing **linearity, accuracy, precision, and stability** following established bioanalytical guidelines (e.g., US FDA or EMA guidelines) [3].

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